molecular formula C19H16FN3O2S B2826598 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-80-5

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2826598
CAS No.: 2034464-80-5
M. Wt: 369.41
InChI Key: ZYARTLIPJSLFHB-UHFFFAOYSA-N
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Description

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction can result in the inhibition or activation of the target, which can lead to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, indole derivatives have been shown to inhibit the influenza A virus , suggesting that this compound may also have antiviral properties.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain proteins or other molecules within the cell. On the other hand, if the compound acts as an activator, it could lead to an increase in the production of certain molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the pyridine ring and the pyrrolidinone moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-aminopyridine: Shares the fluorinated pyridine ring but lacks the benzo[b]thiophene core.

    N-(2-oxopyrrolidin-1-yl)pyridine: Contains the pyrrolidinone and pyridine moieties but lacks the fluorine and benzo[b]thiophene components.

Uniqueness

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of a fluorinated pyridine ring, a benzo[b]thiophene core, and a pyrrolidinone moiety

Properties

IUPAC Name

5-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-3-4-16-13(7-14)8-17(26-16)19(25)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)24/h3-4,6-9,11H,1-2,5,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYARTLIPJSLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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